molecular formula C10H12N2O4 B12572155 Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate CAS No. 625387-48-6

Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B12572155
CAS No.: 625387-48-6
M. Wt: 224.21 g/mol
InChI Key: QBBRWASJLNUJSZ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxazole ring, an azetidine ring, and a carboxylate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazole ring, followed by the introduction of the azetidine ring and the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme activities or receptor interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate include other oxazole derivatives, azetidine-containing compounds, and carboxylate esters.

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

625387-48-6

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

prop-2-enyl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C10H12N2O4/c1-2-3-15-9(14)8-6-16-10(11-8)12-4-7(13)5-12/h2,6-7,13H,1,3-5H2

InChI Key

QBBRWASJLNUJSZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=COC(=N1)N2CC(C2)O

Origin of Product

United States

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